Ginkgolide C is 25-Fold Less Potent than Ginkgolide B as a PAF Receptor Antagonist
Ginkgolide C is significantly less potent than ginkgolide B as a platelet-activating factor (PAF) receptor antagonist. This 25-fold difference is attributed to the presence of the 7β-hydroxyl group in Ginkgolide C, which is absent in ginkgolide B [1]. The IC₅₀ values for PAF-induced rabbit platelet aggregation are: Ginkgolide B = 0.41 ± 0.04 μM, Ginkgolide C = 8.66 ± 0.36 μM (in trilactone form), representing a 21-fold difference [2].
| Evidence Dimension | PAF Receptor Antagonism (IC₅₀) |
|---|---|
| Target Compound Data | 8.66 ± 0.36 μM (trilactone form); 37.6 μM (reported in some studies) |
| Comparator Or Baseline | Ginkgolide B: 0.41 ± 0.04 μM (trilactone form); 2.2-3.6 μM (various studies) |
| Quantified Difference | Approximately 21-fold to 25-fold less potent than Ginkgolide B |
| Conditions | PAF-16-induced rabbit platelet aggregation assay; isotonic phosphate-buffered saline (pH 7.4) |
Why This Matters
If research aims to interrogate PAF receptor-dependent pathways, Ginkgolide B is the appropriate potent antagonist; however, Ginkgolide C's lower potency makes it a valuable tool for studies requiring PAF-independent or glycine receptor-focused mechanisms, where its unique selectivity profile can be leveraged.
- [1] Vogensen, S. B.; Stromgaard, K.; Shindou, H.; Jaracz, S.; Suehiro, M.; Ishii, S.; Shimizu, T.; Nakanishi, K. Preparation of 7-substituted ginkgolide derivatives: potent platelet activating factor (PAF) receptor antagonists. Journal of Medicinal Chemistry 2003, 46 (4), 601-608. View Source
- [2] Zhao, X. D.; Dong, N.; Man, C. F.; Fu, J. Y.; Gong, Y.; Wang, Y. J.; Li, P.; Zhang, L.; Hu, J. H.; Li, Y. Human pharmacokinetics of ginkgo terpene lactones and impact of carboxylation in blood on their platelet-activating factor antagonistic activity. Acta Pharmacologica Sinica 2018, 39 (12), 1935-1946. View Source
